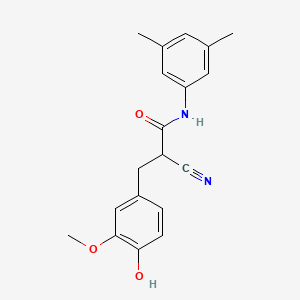

2-cyano-N-(3,5-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide

Description

2-cyano-N-(3,5-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide is an organic compound that belongs to the class of amides

Properties

IUPAC Name |

2-cyano-N-(3,5-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-12-6-13(2)8-16(7-12)21-19(23)15(11-20)9-14-4-5-17(22)18(10-14)24-3/h4-8,10,15,22H,9H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOZBJRDBVWVHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(CC2=CC(=C(C=C2)O)OC)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3,5-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide can be achieved through multi-step organic reactions. A typical synthetic route might involve:

Formation of the amide bond: This can be done by reacting an appropriate amine with a carboxylic acid derivative.

Introduction of the cyano group: This step might involve the use of cyanogen bromide or other cyanating agents.

Functionalization of the aromatic rings: This can be achieved through electrophilic aromatic substitution reactions to introduce the hydroxy and methoxy groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

2-cyano-N-(3,5-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide may have applications in:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure.

Materials Science: Use in the synthesis of advanced materials with specific properties.

Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of functional groups like cyano, hydroxy, and methoxy could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

2-cyano-N-(3,5-dimethylphenyl)acetamide: Similar structure but lacks the hydroxy-methoxyphenyl group.

3-(4-hydroxy-3-methoxyphenyl)propanamide: Lacks the cyano and dimethylphenyl groups.

Uniqueness

2-cyano-N-(3,5-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide is unique due to the combination of its functional groups, which can confer specific chemical reactivity and biological activity not found in simpler analogs.

Biological Activity

2-Cyano-N-(3,5-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide, also known by its CAS number 1260632-69-6, is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 324.38 g/mol. The structure consists of a cyano group, an amide linkage, and two aromatic rings that contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings related to its anticancer properties:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.65 | Induction of apoptosis via caspase activation |

| HCT116 (Colon) | 1.54 | Cell cycle arrest at G1 phase |

| U-937 (Leukemia) | 2.09 | Modulation of apoptotic pathways |

These findings suggest that the compound is effective at sub-micromolar concentrations, indicating a strong potential for further development as an anticancer agent.

The biological activity of this compound appears to be linked to its ability to induce apoptosis in cancer cells. Flow cytometry assays revealed that treatment with the compound leads to increased caspase-3/7 activity, which is crucial for the execution phase of apoptosis. Additionally, molecular docking studies indicate strong interactions between the compound and key proteins involved in cancer cell survival and proliferation.

Case Studies

In a comparative study involving various derivatives of similar chemical structures, it was found that this compound exhibited superior cytotoxicity compared to several reference compounds, including doxorubicin and tamoxifen. This highlights its potential as an effective alternative in cancer therapy.

Study Highlights

- Study Design : In vitro assays were conducted across multiple cancer cell lines.

- Results : The compound demonstrated IC50 values lower than those of standard chemotherapeutic agents.

- : Its unique structure may confer advantages in targeting specific cancer pathways.

Pharmacological Properties

Beyond its anticancer effects, preliminary studies suggest that this compound may also exhibit anti-inflammatory properties. In vitro assays indicated a reduction in pro-inflammatory cytokines when treated with the compound, suggesting potential applications in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.